(Rac)-CPI-203

Bromodomain inhibition Epigenetic therapy Binding kinetics

Procure (Rac)-CPI-203 for in vivo BET inhibition studies requiring high bioavailability. This primary amide analog of (+)-JQ1 demonstrates enhanced oral/i.p. PK, reduces plasma protein binding, and uniquely synergizes with lenalidomide/dexamethasone in resistant myeloma models—critical for translational research.

Molecular Formula C19H18ClN5OS
Molecular Weight 399.9 g/mol
Cat. No. B3028415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-CPI-203
Molecular FormulaC19H18ClN5OS
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C19H18ClN5OS/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)22-14(8-15(21)26)18-24-23-11(3)25(18)19/h4-7,14H,8H2,1-3H3,(H2,21,26)
InChIKeyQECMENZMDBOLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-CPI-203 BET Bromodomain Inhibitor: Potency, Selectivity, and Bioavailability for Research Procurement


(Rac)-CPI-203 is a primary amide analog of (+)-JQ1 that acts as a potent, selective, and cell-permeable inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4 [1]. It binds to the acetyl-lysine recognition pocket of BRD4, displacing it from chromatin and downregulating key oncogenes such as MYC and Ikaros [2]. Unlike many early BET inhibitors, (Rac)-CPI-203 demonstrates superior oral and intraperitoneal bioavailability, making it a valuable tool compound for in vivo studies of epigenetic regulation in cancer and inflammation .

Why (Rac)-CPI-203 Cannot Be Simply Substituted with Other BET Inhibitors: Key Pharmacological Distinctions


Despite a shared mechanism of action among BET bromodomain inhibitors, (Rac)-CPI-203 exhibits a unique pharmacological profile that distinguishes it from closely related analogs such as (+)-JQ1, OTX015, I-BET762, and CPI-0610. Its primary amide modification enhances oral bioavailability and reduces plasma protein binding, leading to distinct in vivo exposure and target engagement characteristics . Furthermore, (Rac)-CPI-203 demonstrates a differential cytotoxicity profile in mantle cell lymphoma (MCL) cells and exhibits synergistic activity with lenalidomide/dexamethasone even in resistant multiple myeloma models, a feature not uniformly observed across the BET inhibitor class [1]. These specific chemical and biological nuances necessitate the use of (Rac)-CPI-203, rather than a generic BET inhibitor, in studies requiring these particular attributes.

Quantitative Evidence for (Rac)-CPI-203 Differentiation: A Comparative Guide for Scientific Procurement


Superior BRD4 Binding Affinity of (Rac)-CPI-203 Compared to (+)-JQ1

(Rac)-CPI-203 demonstrates higher affinity for the BRD4 bromodomain than its parent compound, (+)-JQ1. In a bead-based fluorescent proximity assay (AlphaScreen), (Rac)-CPI-203 exhibits a pIC50 of 7.43, corresponding to an IC50 of 37 nM for BRD4 [1]. In contrast, (+)-JQ1 shows an IC50 of 77 nM for BRD4-BD1 and 33 nM for BRD4-BD2 in cell-free assays . This indicates (Rac)-CPI-203 is a more potent inhibitor of the BRD4 BD1 domain.

Bromodomain inhibition Epigenetic therapy Binding kinetics

(Rac)-CPI-203 Exhibits Superior Bioavailability Over (+)-JQ1 for In Vivo Studies

A key limitation of early BET inhibitors like (+)-JQ1 is their poor oral bioavailability. (Rac)-CPI-203 was developed as a primary amide analog specifically to address this. Multiple vendor and research sources confirm that (Rac)-CPI-203 shows superior bioavailability upon both oral and intraperitoneal administration compared to (+)-JQ1 [1]. It is comparable or superior to (+)-JQ1 in inhibiting BRD4 binding and action in cells or in vitro, while also demonstrating effective in vivo activity, such as rapidly suppressing leukemia burden in mouse models .

Pharmacokinetics In vivo efficacy Oral bioavailability

Potent Cytostatic Activity in Mantle Cell Lymphoma (MCL) with a Therapeutic Window Over Normal Cells

(Rac)-CPI-203 exerts a potent cytostatic effect across a panel of nine mantle cell lymphoma (MCL) cell lines, with GI50 values ranging from 0.06 to 0.71 μM . Importantly, this activity occurs with low cytotoxicity in normal peripheral blood mononuclear cells (PBMCs) from healthy donors, suggesting a favorable therapeutic window . This level of potency and apparent selectivity in MCL cells provides a benchmark for evaluating this compound in this specific hematological malignancy context.

Mantle Cell Lymphoma Cytotoxicity Cancer cell selectivity

Synergistic Antitumor Activity with Lenalidomide/Dexamethasone in Resistant Multiple Myeloma

(Rac)-CPI-203 exhibits a unique ability to overcome resistance to standard-of-care therapies in multiple myeloma (MM). In lenalidomide/dexamethasone-resistant MM cell lines, (Rac)-CPI-203 induced a median growth inhibition of 65.4% at a concentration of 0.5 μM [1]. This effect was characterized by G1 cell cycle arrest and the downregulation of MYC and Ikaros signaling. Crucially, this activity was further potentiated by the addition of lenalidomide and dexamethasone, and validated in primary patient cells and a mouse xenograft model [1]. This specific synergistic activity in a resistant setting is not a universal property of all BET inhibitors.

Multiple Myeloma Drug synergy Resistant cancer

High-Impact Research Applications for (Rac)-CPI-203 Based on Verified Evidence


Overcoming Drug Resistance in Multiple Myeloma

(Rac)-CPI-203 is ideally suited for in vitro and in vivo studies investigating mechanisms of resistance to immunomodulatory drugs (IMiDs) like lenalidomide and dexamethasone. Its demonstrated ability to potently inhibit growth in resistant cell lines and synergize with these agents makes it a key compound for preclinical development of new combination therapies [1].

In Vivo Studies Requiring Oral Bioavailability

For research involving animal models where oral gavage or intraperitoneal injection is preferred for sustained drug exposure, (Rac)-CPI-203 is a superior choice over less bioavailable BET inhibitors like (+)-JQ1. Its enhanced pharmacokinetic profile ensures more reliable target engagement and pharmacological response in vivo .

Comparative Studies in Mantle Cell Lymphoma (MCL) and Other B-Cell Malignancies

The well-characterized cytostatic activity of (Rac)-CPI-203 across a broad panel of MCL cell lines, coupled with its favorable selectivity over normal PBMCs, provides a strong rationale for its use as a reference BET inhibitor in studies of MCL, follicular lymphoma, and other B-cell malignancies [2].

Epigenetic Modulation of MYC-Driven Transcriptional Programs

As a potent BRD4 inhibitor, (Rac)-CPI-203 effectively downregulates MYC and Ikaros transcription factors. This makes it a powerful tool for researchers studying the basic biology of transcriptional regulation, oncogene addiction, and the downstream effects of BET bromodomain inhibition in various cellular contexts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-CPI-203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.